2,4'-Dimethyl-5-nitro-1,1'-biphenyl
Description
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-methyl-2-(4-methylphenyl)-4-nitrobenzene |
InChI |
InChI=1S/C14H13NO2/c1-10-3-6-12(7-4-10)14-9-13(15(16)17)8-5-11(14)2/h3-9H,1-2H3 |
InChI Key |
DMCIUFKRLCYKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2,4'-Dimethyl-5-nitro-1,1'-biphenyl
General Synthetic Strategies
The synthesis of this compound typically involves the construction of the biphenyl core followed by selective functionalization to introduce methyl and nitro substituents at the desired positions. Common approaches include:
- Cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between appropriately substituted aryl halides and boronic acids.
- Electrophilic aromatic substitution for nitration and methylation on biphenyl intermediates.
- Directed ortho-metalation techniques to achieve regioselective substitution.
These strategies are often combined in multi-step syntheses to achieve the target substitution pattern.
Specific Synthetic Routes and Reaction Conditions
Suzuki-Miyaura Cross-Coupling Based Synthesis
One of the most reliable methods to construct biphenyls with specific substituents is the Suzuki-Miyaura cross-coupling reaction. For this compound, the typical route involves:
- Starting materials: A 2-methyl-5-nitro-substituted aryl bromide and a 4-methylphenylboronic acid.
- Catalyst: Palladium-based catalysts such as Pd(PPh₃)₄.
- Base: Potassium carbonate or sodium carbonate.
- Solvent system: Mixtures of tetrahydrofuran and water or dimethylformamide.
- Temperature: Heating at 80–100 °C for 12–24 hours.
- Outcome: Formation of the biphenyl core with methyl and nitro groups positioned as required.
This method offers high regioselectivity and good yields, typically above 70%, and allows for fine control over substitution patterns through choice of starting materials.
Nitration of Pre-formed Biphenyls
An alternative approach involves nitration of a pre-synthesized 2,4'-dimethylbiphenyl:
- Starting material: 2,4'-Dimethylbiphenyl.
- Nitrating agents: Mixed acid (nitric acid and sulfuric acid) or milder nitrating mixtures.
- Conditions: Controlled temperature (0–5 °C) to avoid over-nitration.
- Purification: Recrystallization or chromatography to isolate the mono-nitrated product.
This method requires careful control to achieve selective nitration at the 5-position and avoid multiple nitrations or oxidation side reactions.
Direct C–H Activation and Functionalization
Recent advances in C–H activation chemistry allow direct functionalization of biphenyls:
- Catalysts: Transition metal complexes (e.g., palladium, rhodium).
- Reagents: Nitrating agents or methylation reagents.
- Advantages: Fewer steps, atom economy, and regioselectivity through directing groups.
- Challenges: Optimization of reaction conditions to favor substitution at the 5-position.
While promising, these methods are still under development for complex substitution patterns like those in this compound.
Detailed Reaction Analysis and Data
Reaction Yields and Conditions Table
Purification and Characterization
- Purification: Column chromatography using silica gel with eluents such as hexane/ethyl acetate mixtures is standard to separate regioisomers and remove impurities.
- Characterization: Nuclear magnetic resonance spectroscopy (¹H and ¹³C NMR), infrared spectroscopy (IR), and mass spectrometry (MS) confirm structure and purity.
- Melting points: Typically range between 120–130 °C for pure this compound.
Comparative Analysis with Related Compounds
This comparison illustrates the synthetic accessibility of this compound relative to other biphenyl derivatives with similar functional groups.
Summary and Expert Recommendations
- The Suzuki-Miyaura cross-coupling method remains the most effective and versatile approach for synthesizing this compound, offering high yields and regioselectivity.
- Nitration of preformed biphenyls is a viable alternative but requires stringent control to avoid over-nitration and side reactions.
- Emerging C–H activation techniques show promise for direct functionalization but need further optimization for this compound.
- Purification by column chromatography and comprehensive spectroscopic characterization are essential for confirming product identity and purity.
Chemical Reactions Analysis
Types of Reactions
2,4’-Dimethyl-5-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions due to the presence of the benzene rings.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like iron(III) chloride can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
Reduction: The major product is 2,4’-Dimethyl-5-amino-1,1’-biphenyl.
Oxidation: The major products are 2,4’-Dimethyl-5-nitro-1,1’-biphenyl carboxylic acids.
Scientific Research Applications
2,4’-Dimethyl-5-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: It can be used in studies related to the biological activity of biphenyl derivatives.
Medicine: Research on its derivatives may lead to the development of new pharmaceuticals with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4’-Dimethyl-5-nitro-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methyl groups can influence the compound’s reactivity and interaction with other molecules. The pathways involved may include electrophilic aromatic substitution and reduction-oxidation processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Observations:
- Substituent Position and Melting Points : The position of substituents significantly impacts melting points. For example, compound 8a (methyl groups at 3',5') has a higher melting point (186–188°C) than its diethyl analogue 8b (131–133°C), suggesting that bulkier alkyl groups reduce crystal lattice stability .
- Functional Group Influence: The presence of amine groups in 8a and 8b introduces hydrogen-bonding capabilities, which likely enhance intermolecular interactions compared to the non-aminated this compound. This difference would affect solubility and thermal stability.
- Nitro Group Effects: Nitro groups are electron-withdrawing, which polarizes the aromatic ring and reduces solubility in non-polar solvents. This effect is consistent across all nitro-containing biphenyl derivatives .
Solubility and Reactivity
- Water Solubility : While direct data for this compound are unavailable, analogous compounds (e.g., 8a–8f in ) were tested using HPLC after equilibration in water. Nitro and alkyl substituents generally reduce water solubility due to hydrophobic interactions, though polar groups like amines can mitigate this .
- Reactivity : Nitro groups in biphenyl derivatives are prone to reduction reactions. For instance, the nitro group in 8a could be reduced to an amine under catalytic hydrogenation, a reaction pathway likely shared by this compound .
Crystallographic and Molecular Packing Insights
discusses a bromo- and thiophenyl-substituted biphenyl ester, highlighting how bulky substituents (e.g., thiophene) disrupt molecular packing. By analogy, the methyl and nitro groups in this compound would likely induce steric hindrance, affecting crystal density and melting behavior. Hirshfeld surface analysis, as applied in , could further elucidate intermolecular interactions (e.g., C–H···O bonds from nitro groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
